molecular formula C25H25Cl2N3 B3266831 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine CAS No. 436857-82-8

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine

Cat. No. B3266831
CAS RN: 436857-82-8
M. Wt: 438.4 g/mol
InChI Key: UWJFFOHIANAXSO-UHFFFAOYSA-N
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Description

“2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine” is a chemical compound that is used in the field of chemistry . It is specifically used in the formation of catalyst systems, particularly in the polymerization of monomers such as olefin monomers .


Synthesis Analysis

The synthesis of “2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine” involves the activation of 2,6-bis [1- (2,6-dimethylphenylimino)ethyl]pyridineiron (II) chloride with various cocatalysts, including methylalumoxane (MAO), trimethylaluminum (TMA), and TMA in combination with B (C 6 F 5) 3 and Ph 3 CB (C 6 F 5) 4 .


Molecular Structure Analysis

The molecular structure of “2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine” is characterized by imine C=N groups that are oriented anti to the pyridine N atom .


Chemical Reactions Analysis

The compound is used in the polymerization of monomers such as olefin monomers . The 1/AlMe 3 system exhibits a higher catalytic activity in ethylene polymerization than the 1/MAO system .

Mechanism of Action

The mechanism of action of “2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine” in the polymerization process involves the activation of 2,6-bis [1- (2,6-dimethylphenylimino)ethyl]pyridineiron (II) chloride with various cocatalysts . Neutral Fe (II) complexes rather than cationic intermediates are suggested to be active components in both catalytic systems .

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-1-[6-[N-(2-chloro-4,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3/c1-14-10-16(3)24(20(26)12-14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-17(4)11-15(2)13-21(25)27/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFFOHIANAXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3Cl)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148875
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
Source EPA DSSTox
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Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine

CAS RN

436857-82-8
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N,N'-(2,6-pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethyl
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-diacetylpyridine (35 g, 0.21 mol) in THF (1.21) was added 2-chloro-4,6-dimethylaniline (76.7 g, 2.3 eq) and Sicapent (45 g). The reaction mixture was refluxed overnight. Then additional 2-chloro-4,6-dimethylaniline (25 g, 0.7 eq) and Sicapent (25 g) were added and once again refluxed overnight. The suspension was cooled to 22° C., filtered and washed with two times THF (75 ml). The mother liquor was concentrated (90%) and methanol was added to precipitate the product, which was washed two times with methanol (50 ml) and dried under high vacuum. 68.8 g of a yellow powder was isolated (y=73.1%)
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 200 ml round bottom flask, 2.0 g of 2,6-diacetylpyridine (M=163.176 g/mol, 0.0123 mol) and 75 ml of methanol were placed. Next 3.81 g of 2-chloro-4,6-dimethylaniline (M=155.627 g/mol, 0.0245 mole) and three drops of formic acid were added and the solution stirred at room temperature under nitrogen for four days, at which time no precipitate had formed. The reaction then was refluxed for 24 h. GC analysis indicated that the reaction was incomplete. Refluxing was continued for a total of 1 week. Solvent was stripped from the reaction mixture via rotary evaporator. Flash chromatography through a basic alumina column (eluted with hexane/ethyl acetate 20:1) lead to isolation of an oil. The oil was then crystallized from methanol/methylene chloride to receive pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine
Reactant of Route 2
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2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine

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